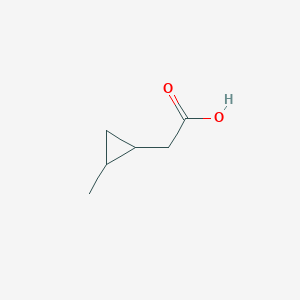

2-(2-Methylcyclopropyl)acetic acid

説明

Significance of Cyclopropyl (B3062369) Moieties in Organic Chemistry

The cyclopropyl group, a simple three-carbon cyclic alkyl substituent, imparts a range of distinctive properties to any molecule it is a part of. fiveable.me Its presence is often a key design element in medicinal chemistry, where it can influence a molecule's reactivity, metabolic stability, and binding to biological targets. researchgate.netfiveable.me

The structure of the cyclopropyl group is defined by its three carbon atoms arranged in a triangle, resulting in C-C-C bond angles of 60°. fiveable.me This severe deviation from the ideal 109.5° angle for sp³-hybridized carbons leads to significant angle strain. gcsu.edumasterorganicchemistry.com To accommodate this, the bonding orbitals rehybridize, leading to what are often described as "bent" or "banana" bonds. wikipedia.org

This unique bonding arrangement gives the C-C bonds of a cyclopropane (B1198618) ring significant π-orbital character, similar to a double bond. fiveable.mewikipedia.org This electronic feature allows the cyclopropyl group to act as a good electron donor in hyperconjugation, which can stabilize adjacent carbocations. wikipedia.org Furthermore, the C-H bonds in a cyclopropyl group are shorter and stronger than those in typical alkanes, a property that can enhance metabolic stability in drug molecules. researchgate.net

The high degree of ring strain in cyclopropane is a defining feature of its chemistry. This instability, a combination of angle strain and torsional strain (from eclipsed hydrogen atoms), is estimated to be around 27-28 kcal/mol. masterorganicchemistry.comutexas.edu This stored potential energy means the C-C bonds are substantially weakened compared to those in acyclic alkanes. utexas.edu

Consequently, cyclopropanes are significantly more reactive than other cycloalkanes like cyclopentane (B165970) and cyclohexane. utexas.edu They readily undergo ring-opening reactions to relieve this strain, a property that makes them versatile synthetic intermediates. fiveable.me The relief of ring strain serves as a powerful thermodynamic driving force for many chemical transformations, enabling the construction of more complex molecular frameworks. nih.gov

| Cycloalkane | Total Ring Strain (kcal/mol) |

| Cyclopropane | ~27.6 |

| Cyclobutane | ~26.3 |

| Cyclopentane | ~6.0 |

| Cyclohexane | ~0 |

This interactive table compares the approximate total ring strain for various cycloalkanes, highlighting the significant strain in cyclopropane. Data sourced from multiple organic chemistry studies. masterorganicchemistry.comlibretexts.org

Overview of Acetic Acid Derivatives in Chemical and Biochemical Studies

Acetic acid, with the chemical formula CH₃COOH, is the second simplest carboxylic acid and a fundamental building block in chemistry and biochemistry. wikipedia.orgturito.com Its derivatives, compounds formed by modifying the carboxyl (-COOH) group, are ubiquitous and serve a vast array of functions. youtube.com

Common derivatives include:

Esters: Formed by replacing the hydroxyl (-OH) group with an alkoxy (-OR) group, acetates like ethyl acetate (B1210297) and butyl acetate are widely used as solvents and are known for their characteristic fruity odors. youtube.comwikipedia.org

Amides: When the hydroxyl group is replaced by an amino (-NR₂) group, an amide is formed. Acetamide is a simple example, and the acetyl group is crucial in biochemistry, notably in the form of Acetyl Coenzyme A (Acetyl-CoA), a central molecule in metabolism. youtube.com

Acyl Halides: Compounds like acetyl chloride, where the hydroxyl is replaced by a halogen, are highly reactive intermediates used to introduce the acetyl group into other molecules during synthesis. youtube.com

Anhydrides: Acetic anhydride, formed from the removal of one water molecule from two acetic acid molecules, is a key reagent in the production of pharmaceuticals like aspirin (B1665792) and materials such as cellulose (B213188) acetate. youtube.combritannica.com

The carboxylic acid group itself is a weak acid, able to donate a proton, which allows these molecules to participate in acid-base reactions and form salts. wikipedia.orgturito.com

Contextualizing 2-(2-Methylcyclopropyl)acetic Acid within Cyclopropane Chemistry

This compound is a molecule that perfectly marries the distinct chemical features discussed above. It possesses a methyl-substituted cyclopropane ring, which provides the unique structural rigidity, high ring strain, and specific electronic properties inherent to that moiety. fiveable.meutexas.edu This ring is attached to an acetic acid functional group, a versatile handle for a wide range of chemical modifications and interactions. youtube.com

While extensive research findings on this compound itself are not widespread in public literature, its structure suggests its primary role is that of a specialized building block or synthetic intermediate. The existence of patents associated with this chemical structure supports its utility in the synthesis of more complex, often proprietary, molecules. nih.gov Chemists can utilize the carboxylic acid function for further reactions (e.g., creating esters or amides) while leveraging the cyclopropyl ring to introduce specific steric and electronic properties into the final target molecule. acs.orgacs.org

| Property | Data |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₁₀O₂ |

| Molecular Weight | 114.14 g/mol |

| CAS Number | 139492-14-1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Polar Surface Area | 37.3 Ų |

This interactive table displays key physicochemical properties of this compound. Data sourced from the PubChem database. nih.gov

Synthetic Methodologies and Reaction Pathways for this compound

The synthesis of this compound and its structural analogs relies on the formation of the core cyclopropane ring and the subsequent elaboration or concurrent introduction of the acetic acid side chain. Methodologies range from classical cyclopropanation reactions to stereoselective strategies designed to control the chirality of the final product.

特性

IUPAC Name |

2-(2-methylcyclopropyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-4-2-5(4)3-6(7)8/h4-5H,2-3H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWZWXDSHKBYAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139492-14-1 | |

| Record name | 2-(2-methylcyclopropyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformations of 2 2 Methylcyclopropyl Acetic Acid

Reactions Involving the Cyclopropyl (B3062369) Ring System

The high ring strain of the cyclopropane (B1198618) ring (approximately 27 kcal/mol) makes it susceptible to various ring-opening reactions, a characteristic that is central to its synthetic utility. masterorganicchemistry.com The presence of a methyl substituent on the ring influences the regioselectivity of these transformations.

Ring-Opening Reactions

The cleavage of the carbon-carbon bonds of the cyclopropane ring can be initiated by electrophiles, nucleophiles, radicals, or thermal energy.

Electrophilic attack on the cyclopropane ring is a common mode of reaction, typically proceeding through a corner-protonated or edge-protonated intermediate. acs.orgacs.org In the case of 2-(2-methylcyclopropyl)acetic acid, acid-catalyzed ring-opening is expected to show regioselectivity governed by the stability of the resulting carbocation.

Protonation of the cyclopropane ring can lead to the formation of a carbocationic intermediate. The methyl group on the cyclopropyl ring will stabilize a positive charge on the adjacent carbon atom. Consequently, in an acid-catalyzed reaction, the nucleophile is expected to attack the more substituted carbon atom (C2), leading to a specific regioisomer. For instance, reaction with a hydrohalic acid (HX) would likely yield a γ-halo-alkenoic acid, with the halogen at the more substituted position.

The stereochemistry of electrophilic ring-opening in cyclopropanes can proceed with either retention or inversion of configuration, and the outcome is often dependent on the specific substrate and reaction conditions. acs.orgacs.org Studies on related systems, such as 1,2,3-trimethylcyclopropane, have shown that the stereochemical course of the reaction can be complex, with both retention and inversion products being formed. acs.org

Table 1: Predicted Products of Electrophilic Ring Opening of this compound

| Reagent | Predicted Major Product |

| HBr | 4-Bromo-3-methylpent-4-enoic acid |

| H₂O / H⁺ | 4-Hydroxy-3-methylpent-4-enoic acid |

Note: The predictions in this table are based on established principles of carbocation stability and may not reflect experimentally verified outcomes for this specific compound.

Direct nucleophilic attack on an unsubstituted or alkyl-substituted cyclopropane ring is generally difficult due to the low electrophilicity of the C-C bonds and significant steric hindrance. Such reactions typically require the presence of activating groups, such as electron-withdrawing groups, which are absent in the immediate vicinity of the ring in this compound. scispace.comresearchgate.net

However, intramolecular nucleophilic ring-opening could be envisioned if the carboxylic acid functionality is converted into a suitable internal nucleophile. For example, conversion of the carboxylic acid to an acyl halide followed by treatment with a Lewis acid might promote an intramolecular acylation, leading to a cyclic ketone.

Cyclopropane derivatives can undergo rearrangements initiated by radical species or by the application of thermal energy. These reactions often involve homolytic cleavage of a C-C bond to form a 1,3-diradical intermediate, which can then rearrange to form various products. rsc.orgrsc.org

For this compound, thermal rearrangement could potentially lead to the formation of unsaturated acyclic carboxylic acids. For example, a vinylcyclopropane-cyclopentene rearrangement is a well-known thermal process. While the parent compound is not a vinylcyclopropane, under certain conditions, isomerizations or rearrangements could lead to intermediates that undergo such transformations. rsc.org

Radical-initiated reactions, for instance, using a radical initiator like AIBN and a suitable reagent, could lead to ring-opened products through a radical chain mechanism. The regioselectivity would be influenced by the stability of the resulting radical intermediates.

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group of this compound undergoes the typical reactions of this functional group, including deprotonation, conversion to esters, amides, acid halides, and reduction. masterorganicchemistry.comyoutube.comkhanacademy.org The proximity of the cyclopropyl group may introduce some steric hindrance, potentially affecting reaction rates but generally not preventing these standard transformations. organic-chemistry.orgnih.gov

Table 2: Common Transformations of the Carboxylic Acid Group in this compound

| Reaction | Reagents | Product |

| Esterification | Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Methyl 2-(2-methylcyclopropyl)acetate |

| Amide Formation | Amine (e.g., Ammonia), Coupling Agent (e.g., DCC) | 2-(2-Methylcyclopropyl)acetamide |

| Reduction | Strong Reducing Agent (e.g., LiAlH₄) | 2-(2-Methylcyclopropyl)ethanol |

| Acid Halide Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | 2-(2-Methylcyclopropyl)acetyl chloride |

Note: The listed reactions are standard transformations for carboxylic acids and are expected to be applicable to this compound.

Esterification: The conversion of this compound to its corresponding esters can be achieved through various methods, such as the Fischer esterification with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com For sterically hindered alcohols, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) can be employed to facilitate the reaction. organic-chemistry.org

Amide Formation: Amides can be synthesized by reacting the carboxylic acid with an amine. This transformation often requires the use of a coupling agent, such as DCC or HATU, to activate the carboxylic acid and facilitate the nucleophilic attack by the amine. youtube.comkhanacademy.org Direct reaction of the carboxylic acid with an amine at high temperatures is also a possible, though less common, method. youtube.com

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-(2-methylcyclopropyl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Acid Halide Formation: The carboxylic acid can be converted to the more reactive acid chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. This acid chloride is a versatile intermediate for the synthesis of esters, amides, and other acyl derivatives.

Decarboxylation Pathways

The decarboxylation of β,γ-unsaturated acids like this compound can proceed through different mechanistic pathways, primarily dependent on the reaction conditions, particularly temperature.

In the gas phase at elevated temperatures (720–820 K), cyclopropylacetic acids have been shown to undergo decarboxylation. rsc.org Research on related cyclopropylacetic acids suggests that at lower temperatures within this range, a concerted mechanism is favored. rsc.org This pathway involves a six-membered cyclic transition state, leading to the concerted loss of carbon dioxide and the formation of the corresponding methylcyclopropylmethane.

However, at higher temperatures, a stepwise mechanism becomes more prominent. rsc.org This alternative pathway is initiated by the homolytic cleavage of the C-C bond between the cyclopropyl ring and the acetic acid moiety, a process facilitated by the strain of the cyclopropane ring. This generates a cyclopropylmethyl radical and a carboxymethyl radical. Subsequent hydrogen abstraction and recombination steps lead to the final products. The stability of the cyclopropylmethyl radical plays a significant role in this process.

It is important to note that the presence of substituents on the cyclopropane ring can influence the competition between these pathways. For instance, studies on 2',2'-dimethylcyclopropylacetic acid have demonstrated the incursion of the stepwise mechanism even at lower temperatures compared to the unsubstituted cyclopropylacetic acid. rsc.org

Condensation and Coupling Reactions

The carboxylic acid functionality of this compound allows it to readily participate in a variety of condensation and coupling reactions to form esters and amides, which are fundamental transformations in organic synthesis.

Esterification:

The formation of esters from this compound can be achieved through several methods. The classic Fischer-Speier esterification, involving the reaction with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, is a common approach. The equilibrium of this reaction is typically driven towards the product by using an excess of the alcohol or by removing the water formed during the reaction.

Alternatively, for milder reaction conditions, especially with sensitive substrates, coupling agents can be employed. Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) can facilitate the esterification with a wide range of alcohols. These methods proceed through the in-situ formation of a more reactive acylating agent.

Amide Bond Formation:

Similarly, this compound can be coupled with primary and secondary amines to form the corresponding amides. Direct thermal condensation with amines is generally not efficient. Therefore, the use of coupling reagents is the preferred method. A vast array of modern coupling reagents are available, including carbodiimides (DCC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uronium/aminium salts (e.g., HBTU, HATU).

The general mechanism involves the activation of the carboxylic acid by the coupling reagent to form a highly reactive intermediate (e.g., an O-acylisourea with DCC, or an activated ester with HBTU). This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the amide bond and the release of a byproduct derived from the coupling reagent. The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and minimize side reactions, even with sterically hindered or electronically deactivated amines.

Interactive Data Table: Common Coupling Reagents for Amide Synthesis

| Coupling Reagent | Full Name | Activating Species | Byproduct |

| DCC | Dicyclohexylcarbodiimide | O-acylisourea | Dicyclohexylurea (DCU) |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | O-acylisourea | 1-Ethyl-3-(3-dimethylaminopropyl)urea |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Benzotriazolyl ester | Tetramethylurea |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | 7-Azabenzotriazolyl ester | Tetramethylurea |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Benzotriazolyl ester | Hexamethylphosphoramide (HMPA) |

Intramolecular Rearrangements and Cyclizations

The strained cyclopropane ring in this compound and its derivatives can participate in various intramolecular rearrangements and cyclizations, often triggered by thermal or acidic conditions. These reactions can lead to the formation of new cyclic structures.

While specific studies on the intramolecular reactions of this compound itself are not extensively documented, the reactivity of related cyclopropylcarbonyl compounds provides valuable insights. For instance, the thermal decarboxylation of certain α-(carbonyl)cyclopropane carboxylic acids has been shown to proceed with a concomitant rearrangement to form 2-substituted-4,5-dihydrofurans. researchgate.net This type of transformation involves the ring-opening of the cyclopropane moiety.

In the case of derivatives of this compound, acid-catalyzed rearrangements could potentially lead to ring-opening of the cyclopropane. The protonation of the cyclopropane ring can induce cleavage of one of the C-C bonds, generating a carbocationic intermediate. This intermediate can then undergo various intramolecular processes, such as cyclization with the carboxylic acid group (or its derivatives like esters or amides) to form lactones or lactams of varying ring sizes. The regioselectivity of the ring opening and the subsequent cyclization would be influenced by the substitution pattern on the cyclopropane ring and the stability of the resulting carbocationic intermediates.

Furthermore, radical-mediated intramolecular cyclizations are also a possibility. The generation of a radical at a suitable position relative to the cyclopropane ring could initiate a cascade of reactions involving ring-opening and subsequent cyclization onto an internal π-system, if present in the molecule.

Investigations into the Biological Activity and Molecular Interactions of 2 2 Methylcyclopropyl Acetic Acid and Its Research Analogues

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-(2-methylcyclopropyl)acetic acid is intrinsically linked to its specific chemical architecture. The analysis of its structure-activity relationship (SAR) provides crucial insights into how its three-dimensional shape and the presence of key functional groups govern its interactions with biological systems.

The stereochemistry of the cyclopropane (B1198618) ring is a critical determinant of the biological potency of many bioactive molecules. The rigid nature of the cyclopropane ring results in distinct spatial arrangements of its substituents, leading to different stereoisomers (e.g., cis and trans isomers). These isomers can exhibit significantly different biological activities due to their differential fit into the binding sites of proteins and enzymes.

While direct comparative studies on the biological potency of the specific stereoisomers of this compound are not extensively documented in publicly available literature, the principle of stereospecificity is well-established for other cyclopropane-containing compounds. For instance, in the case of cyclopropane-containing analogues of the anticancer agent epothilone, the cis and trans isomers of the cyclopropane ring have demonstrated marked differences in their biological effects. Similarly, research on cyclopropyl (B3062369) analogues of the neurotransmitter glutamate (B1630785) has shown that the stereochemistry at the cyclopropane ring is crucial for receptor binding and pharmacological activity nih.gov. It is therefore highly probable that the cis and trans isomers of this compound, as well as its enantiomers, would display varied biological potencies.

The acetic acid moiety provides a carboxylic acid functional group, which is often crucial for biological activity. This group can participate in hydrogen bonding and ionic interactions with amino acid residues in the active sites of enzymes or receptors. The length and flexibility of the linker connecting the cyclopropyl ring to the carboxylic acid group are also important factors that can modulate activity. A search of chemical databases reveals the existence of the isomeric compound 2-(1-methylcyclopropyl)acetic acid, where the methyl group is attached to the same carbon as the acetic acid side chain nih.govbiosynth.com. The differing biological effects between these two isomers would highlight the significance of the methyl group's placement on the cyclopropyl ring.

Cellular and Subcellular Biological Effects (In Vitro Research)

In vitro studies using cell cultures are essential for elucidating the specific effects of a compound at the cellular and subcellular levels. For this compound, research has focused on its impact on metabolic pathways and other fundamental cellular processes.

A significant area of investigation for compounds related to this compound has been their effect on fatty acid metabolism. The structurally similar compound, methylenecyclopropylacetic acid (MCPA), a toxic metabolite of hypoglycin (B18308) A found in unripe ackee fruit, is a known inhibitor of fatty acid β-oxidation nih.govnih.gov. This inhibition leads to a decrease in cellular energy production from fats and can cause severe hypoglycemia nih.govnih.gov. MCPA, after being converted to its coenzyme A (CoA) ester, is thought to inhibit several acyl-CoA dehydrogenases, key enzymes in the fatty acid oxidation spiral. Given the structural resemblance, it is hypothesized that this compound may also be metabolized to its CoA derivative and subsequently interfere with fatty acid metabolism.

Furthermore, studies on acetic acid itself have shown that it can upregulate the expression of genes involved in fatty acid oxidation in the liver nih.gov. This suggests that the acetic acid moiety of this compound could also play a role in modulating metabolic pathways, potentially in a complex manner influenced by the attached methylcyclopropyl group. The metabolism of cyclopropane fatty acids has been studied in rat liver mitochondria, indicating that these unique structures can be processed by cellular machinery, although sometimes with distinct consequences compared to their straight-chain counterparts nih.gov.

The modulation of fundamental cellular processes such as gene expression and protein synthesis is a hallmark of many biologically active compounds. While direct evidence for the effect of this compound on these processes is limited, the known effects of its constituent parts and related molecules provide a basis for potential mechanisms of action.

For instance, acetic acid has been shown to influence gene expression. One study demonstrated that acetic acid upregulates the expression of genes for fatty acid oxidation enzymes in the liver via the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor nih.gov. It is plausible that this compound could exert similar or modified effects on gene expression, mediated by the interplay between its cyclopropyl and acetate (B1210297) components.

Direct inhibition of protein synthesis is another potential mechanism of action for bioactive small molecules. While there is no specific data on this compound in this regard, the general principles of how small molecules can interfere with the translational machinery are well-established.

Biosynthetic and Mechanistic Probe Applications

The unique chemical properties of the cyclopropane ring make compounds like this compound valuable tools in biochemical and mechanistic studies. The strained three-membered ring can act as a reactive handle or a rigid scaffold, allowing researchers to probe the function of enzymes and biosynthetic pathways.

The biosynthesis of cyclopropane rings in natural products is a fascinating area of study, and synthetic analogues of biosynthetic intermediates are often used to understand the mechanisms of the enzymes involved, known as cyclopropanases uaeu.ac.aeacs.orgnih.gov. These enzymes often use S-adenosylmethionine (SAM) as a source for the methylene (B1212753) group that forms the cyclopropane ring nih.gov. By designing and synthesizing molecules like this compound, researchers can create probes to study the active sites of these and other enzymes.

For example, a related compound, 2-{2-[(2-methylcyclopropyl)amino]-1,3-thiazol-4-yl}acetic acid, has been investigated as a biochemical probe for studying enzyme interactions evitachem.com. This suggests that the 2-methylcyclopropyl moiety is a viable structural element for designing molecules that can interact specifically with enzyme active sites. It is conceivable that this compound could be used as a mechanistic probe for enzymes involved in fatty acid metabolism, such as acyl-CoA dehydrogenases, to better understand their catalytic mechanisms and inhibition.

Use in Studying Enzymatic Reaction Mechanisms

The unique chemical properties of the cyclopropyl group, particularly its susceptibility to ring-opening reactions, make it an effective mechanistic probe for certain enzymatic reactions. Analogues of this compound, specifically larger fatty acids containing a cyclopropyl ring, have been instrumental in elucidating the mechanisms of enzymes such as fatty acid desaturases and cytochrome P450s.

One of the key principles behind using cyclopropyl-containing molecules as probes is the concept of a "radical clock." If an enzymatic reaction proceeds through a radical intermediate, the highly strained cyclopropane ring is likely to open at a known rate. By analyzing the reaction products—whether the cyclopropane ring remains intact or has opened—researchers can infer the nature and lifetime of the reaction intermediates.

For instance, studies on fatty acid desaturases, enzymes that introduce double bonds into fatty acid chains, have utilized cyclopropyl-containing fatty acid analogues to understand the desaturation process. When these analogues are presented as substrates, the formation of specific products can provide evidence for or against a particular reaction mechanism. Research has shown that the oxidation of cyclopropyl-containing fatty acids by certain cytochrome P450 enzymes results in products consistent with a radical intermediate, rather than a cationic one. nih.gov This is because a radical intermediate would lead to a single rearranged alcohol, whereas a cationic intermediate would result in multiple isomeric products due to rapid equilibration. nih.gov

The table below summarizes findings from studies using cyclopropyl-containing fatty acid analogues to probe enzyme mechanisms.

| Enzyme Family | Analogue Type | Key Finding | Implication for Mechanism |

| Fatty Acid Desaturases | Cyclopropyl-containing fatty acids | Formation of specific rearranged products | Supports a radical-based mechanism for hydrogen abstraction. |

| Cytochrome P450s | Cyclopropyl-containing fatty acids | Yields a single rearranged alcohol product | Consistent with a short-lived radical intermediate rather than a cationic intermediate. nih.gov |

These studies, while not directly employing this compound, establish a strong precedent for its potential use as a mechanistic probe for enzymes that act on small carboxylic acids.

Application in Probing Biological Pathways

Beyond individual enzyme mechanisms, this compound and its analogues can serve as tools to probe broader biological pathways. By mimicking endogenous molecules, these compounds can be introduced into cellular systems to track their metabolic fate, identify interacting proteins, and perturb specific pathways.

The biosynthesis of cyclopropane fatty acids is a naturally occurring process in some bacteria and plants, where these molecules are incorporated into cell membranes. nih.gov The enzymes responsible for this transformation, cyclopropane fatty acid synthases, are potential targets for inhibition or study using analogues like this compound. By designing analogues that are fluorescently tagged or contain other reporter groups, researchers could potentially visualize the transport and localization of these fatty acid mimics within a cell, providing insights into lipid metabolism and transport pathways.

Furthermore, the introduction of a cyclopropyl group into a molecule can alter its biological activity, potentially turning a substrate into an inhibitor. For example, a derivative of this compound, 2-{2-[(2-Methylcyclopropyl)amino]-1,3-thiazol-4-yl}acetic acid, is noted for its potential biological activities, where the thiazole (B1198619) ring can bind to enzymes or receptors, potentially modulating their activity and interfering with essential enzymatic pathways. evitachem.com

The potential applications of this compound and its analogues in probing biological pathways are summarized in the table below.

| Application Area | Approach | Potential Outcome |

| Lipid Metabolism | Introduction of labeled analogues into cells | Visualization of fatty acid uptake, transport, and incorporation into complex lipids. |

| Enzyme Inhibition | Design of analogues that bind to but cannot be turned over by enzymes in a pathway | Identification of key enzymes in a metabolic cascade and potential drug targets. |

| Pathway Elucidation | Observing the downstream metabolic consequences of introducing the analogue | Understanding the connectivity and regulation of metabolic networks. |

While direct research specifically utilizing this compound as a pathway probe is not extensively documented, the principles established with related compounds underscore its potential in this area. Future research could leverage this molecule to explore a variety of biological pathways where small carboxylic acids play a crucial role.

Advanced Analytical and Spectroscopic Characterization in Academic Research

Spectroscopic Techniques for Structure Elucidation and Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For 2-(2-Methylcyclopropyl)acetic acid, ¹H and ¹³C NMR spectra provide definitive evidence for its carbon-hydrogen framework.

The structure of this compound contains multiple chiral centers, which can lead to complex spectra due to the presence of diastereomers (cis and trans isomers relative to the cyclopropane (B1198618) ring). The predicted spectra would resolve these distinct chemical environments.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the methyl group, the cyclopropane ring, the methylene (B1212753) bridge, and the carboxylic acid. The protons on the cyclopropane ring are in a unique, highly shielded environment due to the ring's electronic structure, typically appearing far upfield. The acidic proton of the carboxyl group is highly deshielded and often appears as a broad singlet far downfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region (175-185 ppm). The carbons of the cyclopropane ring are typically shielded and appear in the upfield region of the spectrum. The presence of six distinct carbon signals would confirm the molecular formula C₆H₁₀O₂. nih.gov

While specific experimental spectra for this compound are not widely published, predicted chemical shifts based on its structure provide a clear expectation for analysis.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes on Multiplicity and Environment |

|---|---|---|---|

| -COOH | ~10-12 | ~175-180 | Proton signal is a broad singlet. Carbonyl carbon is a singlet. |

| -CH₂-COOH | ~2.2-2.5 | ~38-42 | Proton signal is a doublet, coupled to the adjacent cyclopropyl (B3062369) proton. |

| -CH-(cyclopropyl) | ~0.8-1.2 | ~18-25 | Complex multiplets due to coupling with adjacent protons. |

| -CH(CH₃)-(cyclopropyl) | ~0.6-1.0 | ~15-22 | Complex multiplets due to coupling with adjacent protons. |

| -CH₂-(cyclopropyl) | ~0.2-0.7 | ~10-15 | Complex multiplets due to coupling with adjacent protons. |

| -CH₃ | ~1.0-1.3 | ~15-20 | Proton signal is a doublet, coupled to the adjacent cyclopropyl proton. |

Note: Predicted values are estimates based on standard chemical shift ranges and data from similar structures. Actual values can vary based on solvent and stereochemistry.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign these proton and carbon signals by showing correlations between coupled protons and which protons are attached to which carbons, respectively.

Infrared (IR) Spectroscopy and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions from the carboxylic acid group. A very broad O-H stretching band is expected from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimers that carboxylic acids form in condensed phases. libretexts.org A sharp and intense C=O stretching absorption for the carbonyl group should appear around 1710 cm⁻¹. libretexts.org Other key signals include C-H stretching vibrations for the cyclopropane ring (typically above 3000 cm⁻¹) and the alkyl portions of the molecule (typically below 3000 cm⁻¹). docbrown.info

Raman Spectroscopy: In a complementary fashion, Raman spectroscopy would also detect these vibrational modes. The C=O stretch would be visible, though typically weaker than in the IR spectrum. However, the C-C and C-H vibrations of the cyclopropyl and alkyl framework would be strong and well-defined, providing valuable information about the carbon skeleton.

Expected Characteristic IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Broad |

| C-H stretch (Cyclopropane) | 3000 - 3100 | Medium |

| C-H stretch (Alkyl) | 2850 - 2960 | Medium |

| C=O stretch (Carbonyl) | 1700 - 1725 | Strong, Sharp |

| C-O stretch | 1210 - 1320 | Medium |

| O-H bend | 920 - 950 | Medium, Broad |

Source: Predicted values based on standard IR correlation tables and data from analogous compounds like cyclopropanecarboxylic acid and propionic acid. libretexts.orgnist.govchemicalbook.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments. It is crucial for determining the molecular weight and gaining structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₆H₁₀O₂. The calculated monoisotopic mass, which is the sum of the masses of the most abundant isotopes of each element, is 114.068079557 Da. nih.gov An experimental HRMS measurement yielding a mass value extremely close to this theoretical value would unequivocally confirm the elemental composition of the compound.

Fragmentation Pattern Analysis for Structural Insight

In a mass spectrometer, molecules are ionized and often break apart into characteristic fragments. Analyzing this fragmentation pattern provides a roadmap to the molecule's structure. For this compound, the molecular ion peak ([M]⁺) would be observed at m/z 114.

Key fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, 17 Da) and the entire carboxyl group (-COOH, 45 Da). libretexts.org Cleavage can also occur within the cyclopropane ring, which is a strained system. The specific pattern of fragments helps to distinguish it from its isomers, such as 2-methylpropanoic acid, which would show different characteristic fragments (e.g., a prominent peak at m/z 43 for the isopropyl cation). docbrown.info

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Notes |

|---|---|---|

| 114 | [C₆H₁₀O₂]⁺ | Molecular Ion (M⁺) |

| 99 | [M - CH₃]⁺ | Loss of a methyl group. |

| 69 | [M - COOH]⁺ | Loss of the carboxyl group, a common fragmentation for carboxylic acids. libretexts.org |

| 55 | [C₄H₇]⁺ | A likely fragment resulting from the cleavage of the cyclopropane ring and loss of the acetic acid moiety. |

| 45 | [COOH]⁺ | Carboxyl group fragment. |

Note: The relative abundance of these fragments would depend on the ionization energy and specific mass spectrometer conditions.

This detailed fragmentation analysis, when combined with NMR and IR data, provides an unambiguous confirmation of the structure of this compound.

Chromatographic Methods for Purification and Purity Assessment

Chromatography is an indispensable tool for the separation, identification, and purification of individual components from a mixture. For this compound, various chromatographic techniques are applicable, each offering distinct advantages in terms of resolution, sensitivity, and scalability.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Direct analysis of carboxylic acids like this compound by GC can be challenging due to their high polarity and tendency to form hydrogen bonds, which can lead to poor peak shape and adsorption on the column. lmaleidykla.lt To overcome these issues, derivatization is a common strategy. The carboxylic acid group is typically converted into a less polar and more volatile ester, such as a methyl or ethyl ester, prior to GC analysis. google.com

The derivatized this compound can then be analyzed on a capillary column, often with a polar stationary phase, to achieve separation from other components in the sample mixture. nist.gov The choice of detector can vary, with the Flame Ionization Detector (FID) being a common choice for its general response to organic compounds, while a Mass Spectrometer (MS) provides structural information for identification purposes. epa.gov

Table 1: Illustrative GC Parameters for the Analysis of a Derivatized Cyclopropane Carboxylic Acid

| Parameter | Value |

| Column | Capillary, DB-Wax (or similar polar phase) |

| Injector Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 230 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Carrier Gas | Helium or Hydrogen |

| Derivatizing Agent | Methanol with an acid catalyst (e.g., H₂SO₄) |

This table presents typical parameters for the GC analysis of a generic cyclopropane carboxylic acid derivative and should be considered illustrative for this compound in the absence of specific published methods.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique that is well-suited for the analysis of a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. For this compound, reversed-phase HPLC is a common approach. jchr.org In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier such as formic acid or acetic acid to ensure the carboxylic acid is in its protonated form for better retention and peak shape. americanpharmaceuticalreview.comgoogle.com

Detection is commonly achieved using an Ultraviolet (UV) detector, although the chromophore in this compound is weak. Therefore, derivatization with a UV-absorbing or fluorescent tag may be employed to enhance sensitivity. tcichemicals.com A Diode Array Detector (DAD) can provide spectral information to aid in peak identification and purity assessment. google.com

Table 2: Representative HPLC Conditions for Carboxylic Acid Analysis

| Parameter | Value |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Diode Array Detector (DAD) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table provides a general set of HPLC conditions applicable to the analysis of carboxylic acids and serves as a representative method for this compound, pending specific experimental data.

Chiral Chromatography for Enantiomeric Purity

The presence of two stereocenters in this compound (at the C1 of the cyclopropane ring and the carbon to which the methyl group is attached) means that it can exist as different stereoisomers. Chiral chromatography is essential for the separation and quantification of these enantiomers and diastereomers to determine the enantiomeric purity of a sample. This is particularly crucial in pharmaceutical contexts where different enantiomers can have distinct biological activities.

Chiral separation is most commonly achieved using HPLC with a chiral stationary phase (CSP). tcichemicals.comresearchgate.net Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have shown broad selectivity for a variety of chiral compounds, including carboxylic acids. researchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The choice of mobile phase, which can be normal-phase (e.g., hexane/isopropanol) or reversed-phase, is critical for achieving optimal separation. researchgate.net

X-ray Crystallography for Solid-State Structural Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, if a suitable single crystal can be grown, X-ray diffraction analysis would provide unambiguous information about its molecular structure, including bond lengths, bond angles, and the conformation of the cyclopropyl ring and the acetic acid side chain. This technique would also definitively establish the relative stereochemistry of the stereocenters in the crystal.

To date, there are no published reports of the single-crystal X-ray structure of this compound in the Cambridge Structural Database (CSD) or other publicly available resources. The process would involve dissolving the purified compound in an appropriate solvent and slowly evaporating the solvent or using other crystallization techniques to obtain a high-quality single crystal. The crystal would then be mounted on a diffractometer and irradiated with X-rays to collect the diffraction data, which is subsequently processed to solve and refine the crystal structure.

Theoretical and Computational Chemistry Studies of 2 2 Methylcyclopropyl Acetic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the atomic and electronic levels.

Electronic Structure and Bonding Analysis (e.g., Cyclopropyl (B3062369) Ring Strain Energy)

The electronic structure of 2-(2-methylcyclopropyl)acetic acid could be elucidated using methods like Density Functional Theory (DFT). Such calculations would reveal the distribution of electrons within the molecule, identifying regions of high and low electron density, which are crucial for predicting reactivity.

A key feature of this molecule is the cyclopropyl group, which is known for its significant ring strain. acs.orgdalalinstitute.com This strain arises from the deviation of the C-C-C bond angles (60°) from the ideal sp³ tetrahedral angle (109.5°). dalalinstitute.com The total strain energy for cyclopropane (B1198618) itself is approximately 27.5 kcal/mol. nih.gov For this compound, a computational analysis would be required to determine the precise strain energy, considering the electronic effects of the methyl and acetic acid substituents. This analysis would involve calculating the heat of formation and comparing it to a strain-free reference compound. nih.gov The nature of the "bent bonds" within the cyclopropane ring, a result of poor orbital overlap, could also be characterized.

The acidity of the carboxylic acid group is another critical electronic property. byjus.com Theoretical calculations can predict the pKa value by modeling the dissociation of the acidic proton in a solvent. acs.orgprinceton.edu The stability of the resulting carboxylate anion, influenced by resonance and the inductive effects of the methylcyclopropyl group, is a key determinant of the compound's acidity. nih.govlibretexts.org

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are powerful tools for predicting spectroscopic data, which can aid in the experimental identification and characterization of molecules.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a well-established application of quantum chemistry, often employing the Gauge-Including Atomic Orbital (GIAO) method with DFT. nih.govacs.org For this compound, these calculations would predict the chemical shifts for each unique proton and carbon atom. The chemical shift of the carboxylic acid proton is typically found between 10 and 13 ppm. princeton.edu Protons on the α-carbon to a carboxylic acid generally appear around 2.3 ppm. princeton.edu However, the specific shifts for the cyclopropyl and methyl protons would depend on their precise geometric and electronic environment. Predicted spectra can be compared with experimental data to confirm the structure. acs.org

Vibrational Frequencies: Theoretical calculations can also predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule. faccts.deacs.org Each vibrational mode corresponds to a specific motion of the atoms, such as the characteristic C=O stretch of the carboxylic acid group (typically around 1700-1725 cm⁻¹) and the O-H stretch (a broad peak from 2500-3300 cm⁻¹). These calculations, after appropriate scaling, can be compared with experimental IR or Raman spectra to identify the compound and analyze its bonding. aip.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insight into the macroscopic behavior of molecules based on their atomic interactions, including conformational preferences and interactions with other molecules.

Conformational Analysis and Energy Landscapes

Due to the presence of rotatable single bonds, this compound can exist in multiple conformations. uwlax.edu Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable, low-energy structures. maricopa.edu For instance, rotation around the bond connecting the cyclopropyl ring and the acetic acid group would lead to different conformers. A study on the related cyclopropyl methyl ketone showed that the s-cis conformation is the most stable. uwlax.edu

By calculating the energy of each conformation, an energy landscape can be constructed. mdpi.com This landscape maps the potential energy of the molecule as a function of its geometry, revealing the most stable conformers (energy minima) and the energy barriers between them (transition states). This information is crucial for understanding the molecule's flexibility and how it might present itself for interaction with other molecules.

Protein-Ligand Docking (for Enzyme/Receptor Interactions)

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to a protein's active site. wikipedia.orgnih.gov This method is a cornerstone of structure-based drug design. mdpi.com

The process involves generating a multitude of possible binding poses of the ligand within the protein's binding pocket and then using a scoring function to rank them based on their predicted binding affinity. nih.gov For a small carboxylic acid like this one, key interactions would likely involve hydrogen bonding between the carboxyl group and polar amino acid residues in the protein, as well as hydrophobic interactions involving the methylcyclopropyl group. mdpi.com While no specific docking studies have been published for this compound, the methodology is well-established for other small molecules and carboxylic acids. acs.orgnih.gov

Reaction Mechanism Modeling

Computational chemistry can be used to model the step-by-step process of chemical reactions, providing detailed insights into reaction pathways and transition states. For this compound, several types of reactions could be modeled.

One area of interest is the reaction of the carboxylic acid group, such as esterification or amide bond formation. Theoretical modeling could elucidate the energy barriers and intermediates involved in these transformations.

Another significant area for study would be the reactions involving the strained cyclopropane ring. Under certain conditions, such as in the presence of acids or metals, the ring can open. nih.govresearchgate.net Modeling the mechanism of this ring-opening would clarify whether it proceeds through a carbocation or radical intermediate and predict the regioselectivity of the bond cleavage. stackexchange.comacs.org For example, acid-catalyzed ring-opening often involves protonation followed by the formation of a carbocation, which is stabilized by the relief of ring strain. stackexchange.com Computational modeling could map out the entire reaction pathway for such a process. beilstein-journals.org

Computational Elucidation of Reaction Pathways and Transition States

The study of reaction mechanisms through computational methods involves mapping the potential energy surface (PES) of a reaction. This process identifies the stable molecules (reactants and products), intermediates, and the high-energy transition states that connect them.

Methodology:

A common and robust approach for this type of investigation is the use of Density Functional Theory (DFT) . DFT methods offer a good balance between computational cost and accuracy for many chemical systems. The process would typically involve:

Geometry Optimization: The three-dimensional structures of the reactants, intermediates, products, and transition states are optimized to find the lowest energy conformation for each.

Frequency Calculations: These calculations are performed to confirm the nature of the stationary points on the PES. Reactants, intermediates, and products will have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product (or intermediate), confirming that the identified transition state is the correct one for the reaction of interest.

Prediction of Stereoselectivity

This compound possesses stereocenters, meaning it can exist as different stereoisomers. The prediction of which stereoisomer is preferentially formed in a reaction is a key area of computational chemistry.

Methodology:

The stereoselectivity of a reaction is determined by the relative energies of the diastereomeric transition states. The transition state with the lower energy will be more easily accessible, leading to the formation of the major product isomer.

To predict stereoselectivity for a reaction involving this compound, the following computational steps would be undertaken:

Identification of Stereoisomeric Transition States: All possible transition state structures leading to the different stereoisomeric products would be located and optimized using methods like DFT.

Energy Comparison: The electronic energies of these optimized transition states are calculated. It is often crucial to include corrections for zero-point vibrational energy (ZPVE) and thermal contributions to obtain Gibbs free energies of activation.

Boltzmann Distribution: The predicted product ratio can be estimated from the difference in the Gibbs free energies of the competing transition states (ΔΔG‡) using the Boltzmann distribution.

For example, in a reaction that creates a new stereocenter, there will be at least two diastereomeric transition states. By calculating the energy difference between them, a theoretical prediction of the diastereomeric ratio (d.r.) can be made.

Interactive Data Table: Hypothetical Transition State Energy Comparison

| Transition State | Electronic Energy (Hartree) | Relative Gibbs Free Energy (kcal/mol) | Predicted Product |

| TS_A (leading to Isomer A) | -345.12345 | 0.0 | Major |

| TS_B (leading to Isomer B) | -345.12189 | 1.0 | Minor |

Applications of 2 2 Methylcyclopropyl Acetic Acid in Research and Chemical Synthesis

Precursor in the Synthesis of Complex Organic Molecules

2-(2-Methylcyclopropyl)acetic acid serves as a versatile starting material in the construction of more elaborate organic structures. The inherent strain of the cyclopropane (B1198618) ring and the presence of both a methyl group and a reactive carboxylic acid moiety provide multiple avenues for synthetic transformations.

Role as a Chiral Building Block

The presence of two stereocenters in this compound (at C1 and C2 of the cyclopropane ring) makes it a valuable chiral building block for asymmetric synthesis. The cis and trans diastereomers, as well as their respective enantiomers, offer distinct three-dimensional arrangements of their functional groups. This stereochemical diversity is crucial for controlling the architecture of target molecules.

In principle, the separated stereoisomers of this compound can be employed in diastereoselective and enantioselective reactions. For instance, the diastereoselective catalytic hydrogenation of a related system, (S)-alkyl-N-(2-methylbenzoyl)pyroglutamates, has been shown to produce (1S,2R)-2-methylcyclohexane carboxylic acid with high diastereomeric excess. nih.gov This highlights how a chiral auxiliary can influence the stereochemical outcome of a reaction on a molecule containing a methyl-substituted ring. While direct examples of the use of enantiomerically pure this compound in this specific context are not prevalent in the literature, the principles of asymmetric synthesis suggest its potential for such applications. The defined spatial orientation of the methyl and acetic acid groups on the cyclopropane ring can be used to direct the approach of reagents, thereby controlling the formation of new stereocenters in a predictable manner.

Integration into Natural Product Synthesis Research

The cyclopropane motif is a recurring structural element in a variety of natural products, including terpenes, pheromones, and fatty acid metabolites. datapdf.com The rigidity of the three-membered ring imparts a defined orientation to pendant functional groups, a feature that is often critical for biological activity. Consequently, cyclopropane-containing building blocks are of significant interest in the total synthesis of these complex molecules.

A notable example of the application of a closely related compound is in the synthesis of Curacin A, a potent anticancer agent isolated from the marine cyanobacterium Lyngbya majuscula. nih.gov The synthesis of the cyclopropyl-thiazoline fragment of Curacin A has been accomplished by multiple research groups, often relying on the asymmetric preparation of (1R,2S)-2-methylcyclopropanecarboxylic acid. datapdf.com This demonstrates the importance of chiral cyclopropane derivatives as precursors in the construction of biologically active natural products. The resolution of racemic 2-methylcyclopropanecarboxylic acid using chiral resolving agents like quinine (B1679958) has been a key step in obtaining the necessary enantiomerically pure starting material. datapdf.com Although the side chain is a carboxylic acid rather than an acetic acid, this example underscores the value of the 2-methylcyclopropyl moiety in the synthesis of significant natural products.

Scaffold for Design of Novel Chemical Probes

A chemical scaffold is a core molecular structure upon which various functional groups can be appended to create a library of new compounds with diverse properties. The rigid framework of this compound makes it an attractive scaffold for the design of novel chemical probes. The cyclopropane ring provides a fixed orientation for the substituent groups, which can be crucial for specific interactions with biological targets.

The incorporation of conformationally constrained amino acids into peptides is a well-established strategy for studying protein-peptide interactions and for developing peptide-based therapeutics. nih.gov The constrained nature of these mimics can lead to increased potency, selectivity, and metabolic stability. While direct examples of the incorporation of this compound into peptides as a proline or other amino acid mimic are not widely reported, its structural features suggest its potential in this area. The defined stereochemistry and rigid cyclopropane backbone could be used to probe the conformational requirements of peptide-receptor binding.

Contribution to Understanding Cyclopropane Chemistry and Reactivity

The strained nature of the cyclopropane ring endows it with unique chemical properties that are intermediate between those of alkanes and alkenes. The study of the reactivity of cyclopropane derivatives provides fundamental insights into reaction mechanisms, particularly those involving neighboring group participation and carbocation rearrangements.

Research on the solvolysis of 2-cyclopropylethyl brosylates, which are structurally analogous to derivatives of this compound, has provided significant evidence for the participation of the cyclopropane ring as a neighboring group. datapdf.com This participation can lead to enhanced reaction rates and the formation of rearranged products. For example, the solvolysis of certain cyclopropyl (B3062369) derivatives proceeds at a significantly faster rate than their acyclic or larger-ring counterparts, indicating stabilization of the carbocation intermediate by the cyclopropane ring. datapdf.com The interaction of the C-C bonds of the cyclopropane ring with the developing positive charge at the reaction center is a key aspect of this phenomenon. wikipedia.org

Furthermore, the reactions of cyclopropylcarbinyl systems, which can be generated from derivatives of this compound, are known to undergo characteristic ring-opening and rearrangement reactions. nih.gov These reactions, often proceeding through non-classical carbocation intermediates, can lead to the formation of cyclobutyl and homoallyl products. wikipedia.org The study of these transformations in systems containing the 2-methylcyclopropyl group can provide valuable data on the factors that influence the regioselectivity and stereoselectivity of these rearrangements.

Below is a table summarizing the key properties of the subject compound.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem nih.gov |

| Molecular Formula | C6H10O2 | PubChem nih.gov |

| Molecular Weight | 114.14 g/mol | PubChem nih.gov |

| CAS Number | 139492-14-1 | PubChem nih.gov |

| Canonical SMILES | CC1CC1CC(=O)O | PubChem nih.gov |

| InChI Key | MKWZWXDSHKBYAO-UHFFFAOYSA-N | PubChem nih.gov |

Future Directions in Research on 2 2 Methylcyclopropyl Acetic Acid

Development of More Efficient and Sustainable Synthetic Methodologies

While general methods for creating cyclopropane (B1198618) rings are well-established, the development of highly efficient, stereoselective, and environmentally benign routes to specific derivatives like 2-(2-Methylcyclopropyl)acetic acid remains a key research objective. thieme-connect.dersc.org Future synthetic research should focus on several key areas:

Catalytic Asymmetric Synthesis: Investigating novel chiral catalysts, including those based on transition metals like rhodium and copper, could enable the direct and highly enantioselective synthesis of specific stereoisomers of this compound. rsc.org This would be a significant advancement, as the biological activity of chiral molecules is often dependent on their specific 3D arrangement.

Green Chemistry Approaches: Exploring sustainable synthetic strategies is crucial. thieme-connect.de This includes the use of photocatalysis, which can enable reactions under mild conditions using visible light, and biocatalysis, employing enzymes to carry out specific transformations with high selectivity and reduced environmental impact. researchgate.netresearchgate.net The principles of green chemistry could also be applied by using alternative, safer reaction media and minimizing waste generation. thieme-connect.de

Novel Cyclopropanation Reactions: Recent advances in synthetic methodology, such as hydrogen-borrowing catalysis for the α-cyclopropanation of ketones, offer new possibilities for the construction of the 2-(2-methylcyclopropyl) motif. nih.gov Adapting such modern methods could provide more direct and atom-economical routes to the target molecule.

A comparative table of potential synthetic approaches is presented below:

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic Asymmetric Synthesis | High stereocontrol, access to specific enantiomers. | Development of novel chiral catalysts. rsc.org |

| Green Chemistry Methods | Reduced environmental impact, safer reaction conditions. | Application of photocatalysis and biocatalysis. thieme-connect.deresearchgate.net |

| Novel Cyclopropanation Reactions | Increased efficiency, atom economy. | Adaptation of modern methods like hydrogen-borrowing catalysis. nih.gov |

Deeper Exploration of Unexplored Biological Activities and Mechanisms

The cyclopropane ring is a recognized pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and is present in numerous bioactive natural products and pharmaceuticals. epa.govunl.ptnih.gov The rigid structure of the cyclopropane ring can confer a desirable conformation for binding to biological targets and can enhance metabolic stability. researchgate.net Given that many cyclopropane carboxylic acid derivatives exhibit a wide range of biological effects, including antimicrobial, antiviral, and enzyme-inhibiting activities, a systematic investigation into the biological profile of this compound is warranted. epa.govunl.ptresearchgate.net

Future research in this area should include:

Broad Biological Screening: The compound should be tested against a wide array of biological targets, including bacterial and fungal strains, various cancer cell lines, and a panel of key enzymes involved in human diseases.

Target Identification: For any observed biological activity, subsequent studies should focus on identifying the specific molecular target. This could involve techniques such as affinity chromatography, proteomics, and genetic approaches.

Mechanism of Action Studies: Once a target is identified, detailed mechanistic studies will be necessary to understand how this compound exerts its effect at the molecular level.

Advanced Computational Studies for Predictive Modeling

In the absence of extensive experimental data, computational methods offer a powerful tool for predicting the potential biological activities and physicochemical properties of novel molecules like this compound. nih.govnih.gov

Future computational research should leverage:

Molecular Docking and Virtual Screening: The 3D structure of this compound can be computationally docked into the binding sites of a vast number of known protein structures. nih.gov This virtual screening approach can help to prioritize which biological targets are most likely to interact with the compound, guiding subsequent experimental testing.

Machine Learning and AI: Advanced machine learning models can be trained on large datasets of known protein-ligand interactions to predict the likelihood of a new molecule binding to a specific protein or exhibiting a particular biological activity. biorxiv.orgacs.org Such models could be used to generate hypotheses about the potential therapeutic applications of this compound.

Pharmacokinetic and Toxicity Prediction: Computational tools can also be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound. This in silico analysis can help to identify potential liabilities early in the research process.

Discovery of Novel Applications as Research Reagents

Beyond potential therapeutic applications, small molecules with unique structures are invaluable tools in chemical biology and organic synthesis. nih.govacs.org The distinct three-dimensional shape and inherent reactivity of the strained cyclopropane ring in this compound make it a promising candidate for development as a novel research reagent. epa.gov

Future directions in this area include:

Scaffold for Library Synthesis: The compound can serve as a versatile starting material for the synthesis of a diverse library of more complex molecules. nih.govresearchgate.net These libraries can then be screened for a wide range of biological activities.

Conformationally Restricted Peptide Mimics: The rigid cyclopropane backbone can be incorporated into peptides to create conformationally constrained analogs. nih.gov These "peptide mimics" are useful for studying protein-protein interactions and for developing new therapeutic peptides with improved stability and activity.

Probes for Biological Processes: By attaching fluorescent tags or other reporter groups to this compound, it could be converted into a chemical probe to study specific biological pathways or enzyme functions. nih.gov

The exploration of these future research directions will be instrumental in elucidating the full scientific value of this compound, potentially leading to new discoveries in synthetic chemistry, medicine, and chemical biology.

Q & A

Basic: What are the established synthetic routes for preparing 2-(2-Methylcyclopropyl)acetic acid?

Answer:

A common approach involves cyclopropane ring formation followed by functionalization. For example, 2-(1'-Mesyloxycyclopropyl)acetic acid (28) is synthesized via mesylation of a cyclopropane precursor in dichloromethane (DCM) using triethylamine, DMAP, and mesyl chloride. Subsequent hydrolysis, solvent evaporation, and recrystallization yield the final product (58% yield, m.p. 96–98°C) . Alternative routes may involve esterification of acetoacetic acid derivatives followed by selective methylation under optimized industrial conditions . Key intermediates include mesylated cyclopropane derivatives and ester precursors.

Advanced: How do reaction parameters (e.g., temperature, catalysts) influence stereochemical outcomes in cyclopropane-containing acetic acid derivatives?

Answer:

Stereochemical control in cyclopropane synthesis often depends on reaction kinetics and catalyst choice. For example, the use of DMAP as a catalyst in mesylation reactions promotes regioselectivity, while elevated temperatures (e.g., 90°C in 1,2-dichloroethane) may favor ring-opening side reactions if not carefully controlled . Computational modeling of transition states can predict steric effects, where bulky substituents on the cyclopropane ring direct nucleophilic attack to specific positions, altering stereochemistry .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : H and C NMR identify cyclopropane protons (δ ~1.0–2.0 ppm) and carboxylic acid protons (δ ~10–12 ppm). The cyclopropane carbons typically appear at δ 10–20 ppm in C spectra .

- IR Spectroscopy : Stretching vibrations for the carboxylic acid group (2500–3300 cm for O-H, 1700–1750 cm for C=O) confirm functional group integrity .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 142 for the parent compound) and fragmentation patterns validate purity .

Advanced: How does the cyclopropane ring’s strain influence reactivity in nucleophilic substitution reactions?

Answer:

The cyclopropane ring’s high angle strain (~60° bond angles) increases electrophilicity at adjacent carbons, facilitating nucleophilic substitution. For instance, mesyloxy groups on cyclopropane derivatives undergo nucleophilic displacement more readily than non-strained analogs, as demonstrated in the synthesis of methyl 2-chloro(1-methanesulfonyloxycyclopropyl)acetate (97% yield) . This reactivity is leveraged in peptide synthesis to introduce constrained amino acid analogs, enhancing receptor selectivity .

Basic: What purification methods are effective for isolating this compound?

Answer:

- Recrystallization : Used to purify the final product from ethanol/water mixtures, achieving >95% purity .

- Column Chromatography : Silica gel columns with ethyl acetate/hexane eluents separate intermediates, while reversed-phase chromatography (acetonitrile/water with 0.1% formic acid) isolates polar derivatives .

- Acid-Base Extraction : Carboxylic acid functionality allows separation via pH adjustment (e.g., acidification to pH 1 for precipitation) .

Advanced: How do intermolecular interactions dictate the crystal packing of cyclopropane acetic acid derivatives?

Answer:

X-ray crystallography reveals that O–H···O hydrogen bonds form centrosymmetric dimers, stabilizing the crystal lattice. For example, in 2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid, dimerization via hydrogen bonds (O···O distance ~2.6 Å) is complemented by weak C–H···π interactions (3.3–3.5 Å), creating a layered structure. Slip-stacking of aromatic rings (3.55 Å separation) further stabilizes the lattice .

Basic: What intermediates are critical in the synthesis of this compound?

Answer:

Key intermediates include:

- Mesylated Cyclopropane Precursors : e.g., 1'-Mesyloxycyclopropane derivatives, synthesized via mesyl chloride reactions .

- Ester Intermediates : Methyl or ethyl esters of cyclopropane acetic acid, formed via esterification under acidic conditions .

- Chlorinated Derivatives : e.g., Methyl 2-chloro(1-methanesulfonyloxycyclopropyl)acetate, used in subsequent hydrolysis steps .

Advanced: Can computational methods predict the metabolic stability of cyclopropane-containing analogs in drug design?

Answer:

Density Functional Theory (DFT) calculations assess metabolic stability by modeling cytochrome P450 interactions. The cyclopropane ring’s strain increases susceptibility to oxidative degradation, but strategic substitution (e.g., electron-withdrawing groups) can reduce metabolic clearance rates. Molecular dynamics simulations further predict binding affinities to target enzymes, guiding structural optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。